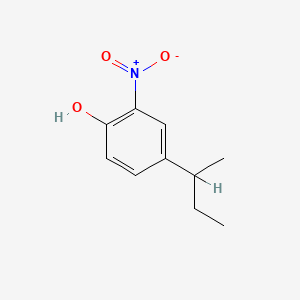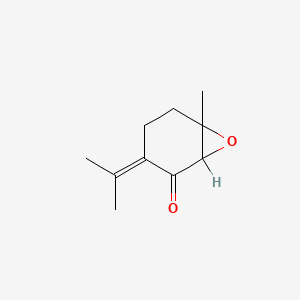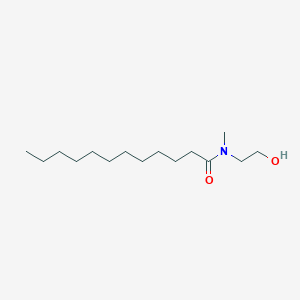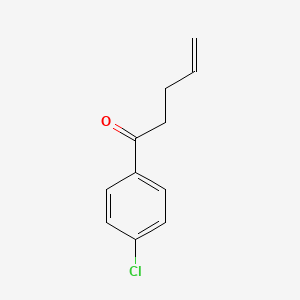
4-(1-甲基丙基)-2-硝基苯酚
描述
科学研究应用
1. 环境监测和光催化活性
4-硝基苯酚是 4-(1-甲基丙基)-2-硝基苯酚的类似物,已广泛用于工业过程中,是一种主要的毒性水污染物。研究重点是开发用于检测和降解 4-硝基苯酚的新型材料。例如,Chakraborty 等人 (2021) 的一项研究报告了氧化银-氧化锌复合纳米锥的合成,用于水溶液中 4-硝基苯酚的电化学检测和光降解,突出了其在环境监测和修复方面的潜力 (Chakraborty 等人,2021)。
2. 晶体学和多态性
硝基苯酚衍生物在晶体学中的研究具有重要意义,研究探索了不寻常的化学比例、值和多态性。Draguta 等人 (2014) 研究了 4-硝基苯酚与各种氨基吡啶的共结晶,产生了新的加合物,并提供了对这些材料性质的见解,这与理解 4-(1-甲基丙基)-2-硝基苯酚有关 (Draguta 等人,2014)。
3. 生物降解和环境影响
硝基苯酚化合物的生物降解对于环境去污至关重要。Bhushan 等人 (2000) 对 Ralstonia sp. SJ98 的研究表明它能够利用 3-甲基-4-硝基苯酚(一种结构上类似于 4-(1-甲基丙基)-2-硝基苯酚的化合物)作为碳和能量,表明在生物修复中具有潜在应用 (Bhushan 等人,2000)。
4. 开发用于检测硝基苯酚化合物的传感器
传感器技术的研究导致了用于检测硝基苯酚化合物的传感器的新发展。Elsafy 等人 (2018) 合成了充当氰化物检测灵敏且选择性传感器的化合物,该反应受硝基苯酚化合物的存在影响,证明了这些材料在环境监测中的适用性 (Elsafy 等人,2018)。
5. 大气化学和环境科学
包括 4-(1-甲基丙基)-2-硝基苯酚在内的硝基苯酚已被研究其在大气化学中的作用。Sangwan 和 Zhu (2018) 研究了甲基取代的 2-硝基苯酚的光解及其作为大气中 OH 自由基的潜在来源,有助于我们了解大气过程和环境影响 (Sangwan 和 Zhu,2018)。
作用机制
While the specific mechanism of action for “4-(1-Methylpropyl)-2-nitrophenol” is not available, similar compounds such as PX-12, a small-molecule inhibitor of Trx-1 (thioredoxin-1), have been studied. PX-12 stimulates apoptosis, down-regulates HIF-1α and vascular endothelial growth factor (VEGF), and inhibits tumor growth in animal models .
未来方向
Future research could focus on the potential applications of “4-(1-Methylpropyl)-2-nitrophenol” in various fields. For instance, a study found that 4-(1-methylpropyl)-phenol was detected in all samples of Chinese fragrant rice, and its content was higher than that in Thai fragrant rice . This suggests potential applications in food science and technology.
属性
IUPAC Name |
4-butan-2-yl-2-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-7(2)8-4-5-10(12)9(6-8)11(13)14/h4-7,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDCKEORRIGZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871034 | |
| Record name | 4-(1-Methylpropyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3555-18-8 | |
| Record name | 4-(1-Methylpropyl)-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3555-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methylpropyl)-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Methylpropyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-methylpropyl)-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-Methylpropyl)-2-nitrophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R676Q74TNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Phenyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3051637.png)



![Pyridine, 2-[(ethylthio)methyl]-](/img/structure/B3051646.png)


